

Application Notes and Protocols for Melibiose-Containing Microbiological Media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Melibiose
Cat. No.:	B10753206

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of **melibiose**-containing microbiological media. **Melibiose**, a disaccharide composed of galactose and glucose, serves as a key differentiating agent in these media, allowing for the characterization and identification of various microorganisms based on their ability to ferment this sugar.

Introduction

Melibiose fermentation is a critical biochemical test used in microbiology to differentiate between various species of bacteria and yeast.^[1] The ability of a microorganism to utilize **melibiose** is dependent on the presence of the enzyme α -galactosidase, which hydrolyzes **melibiose** into its monosaccharide components, glucose and galactose. These monosaccharides can then enter the organism's metabolic pathways. This differential characteristic is particularly useful in the identification of enteric bacteria and in distinguishing between different yeast species. For instance, it can be used to differentiate between *Saccharomyces cerevisiae* (ale yeast), which typically cannot ferment **melibiose**, and *Saccharomyces pastorianus* (lager yeast), which can.

Data Presentation: Media Formulations

The following tables summarize the quantitative composition of common **melibiose**-containing microbiological media.

Table 1: Phenol Red **Melibiose** Broth

Component	Amount per 1 Liter of Distilled Water	Purpose
Proteose Peptone or Trypticase	10.0 g	Source of nitrogen, vitamins, and amino acids
Beef Extract (optional)	1.0 g	Source of vitamins and minerals
Sodium Chloride (NaCl)	5.0 g	Maintains osmotic balance
D-(+)-Melibiose	5.0 - 10.0 g	Fermentable carbohydrate source[1][2]
Phenol Red	0.018 g	pH indicator[2]
Final pH	7.4 ± 0.2 at 25°C	Optimal for bacterial growth

Table 2: **Melibiose-X-Gal-MacConkey** Agar (MXgMac Agar)

Component	Amount per 1 Liter of Distilled Water	Purpose
MacConkey Agar Base	Per manufacturer's instructions	Selective for Gram-negative bacteria; contains peptone, bile salts, crystal violet, and neutral red
D-(+)-Melibiose	5.0 g	Differentiating carbohydrate for melibiose fermenters[3]
5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal)	5.0 g	Differentiating agent for β-galactosidase activity[3]
Final pH	7.1 ± 0.2 at 25°C	Optimal for enteric bacteria growth

Experimental Protocols

Protocol 1: Preparation of Phenol Red Melibiose Broth

This protocol outlines the steps for preparing a liquid medium to test for **melibiose** fermentation.

Materials:

- Proteose peptone or Trypticase
- Beef extract (optional)
- Sodium chloride (NaCl)
- D-(+)-**Melibiose**
- Phenol red
- Distilled or deionized water
- 1N NaOH and 1N HCl for pH adjustment
- Culture tubes with closures
- Durham tubes (for gas production detection)
- Autoclave

Procedure:

- Dissolve Components: In a 1-liter flask, suspend 10.0 g of proteose peptone, 1.0 g of beef extract (if using), and 5.0 g of NaCl in 1 liter of distilled water.
- Add **Melibiose**: Add 5.0 to 10.0 g of D-(+)-**melibiose** to the solution and stir until completely dissolved.
- Add pH Indicator: Add 0.018 g of phenol red and stir to dissolve.
- Adjust pH: Check the pH of the medium and adjust to 7.4 ± 0.2 using 1N NaOH or 1N HCl.

- Dispense: Dispense the medium into culture tubes. If testing for gas production, invert a Durham tube into each culture tube.
- Sterilization: Loosely cap the tubes and sterilize by autoclaving at 121°C (15 psi) for 15 minutes.
- Storage: After autoclaving, allow the tubes to cool to room temperature. Store the prepared medium at 2-8°C until use.

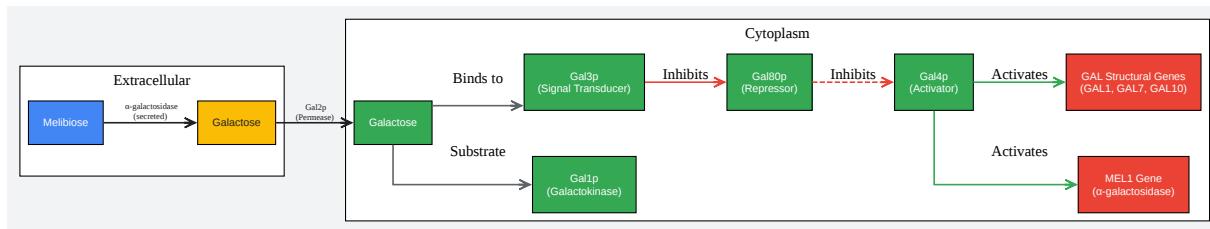
Protocol 2: Preparation of Melibiose-X-Gal-MacConkey Agar (MXgMac Agar) Plates

This protocol describes the preparation of a solid, selective, and differential medium.

Materials:

- MacConkey agar base powder
- D-(+)-**Melibiose**
- 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal)
- Distilled or deionized water
- Sterile filtration unit (0.22 µm pore size)
- Sterile Petri dishes
- Autoclave
- Water bath

Procedure:

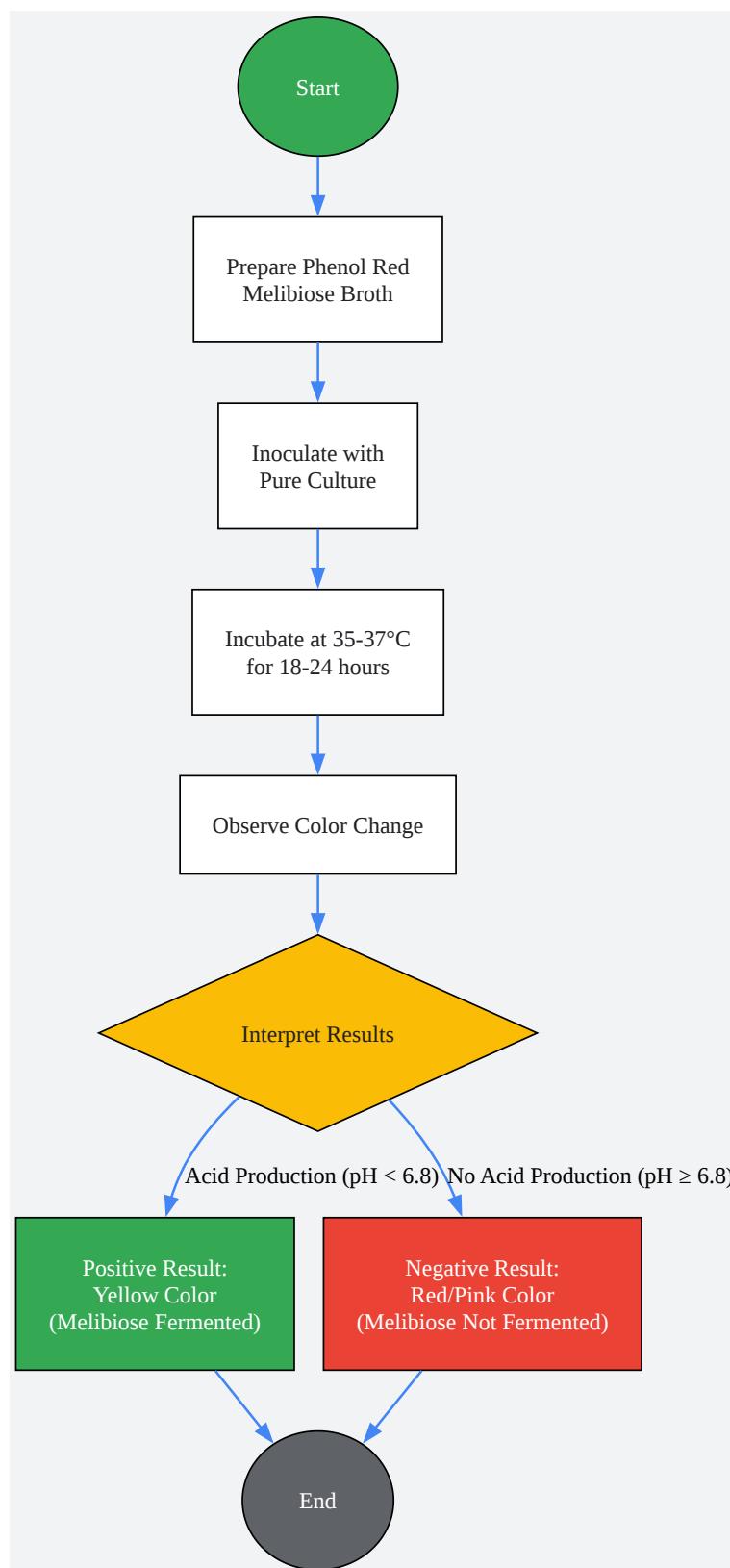

- Prepare MacConkey Agar Base: Prepare the MacConkey agar base according to the manufacturer's instructions. This typically involves suspending the powder in distilled water and bringing it to a boil to dissolve completely.

- Sterilize MacConkey Agar Base: Sterilize the MacConkey agar base by autoclaving at 121°C (15 psi) for 15 minutes.
- Cool the Agar: After autoclaving, cool the agar base to 48-50°C in a water bath. It is crucial to cool the agar sufficiently to prevent the degradation of heat-sensitive components to be added later.
- Prepare **Melibiose** and X-Gal Solution: In a separate sterile container, dissolve 5.0 g of D-(+)-**melibiose** and 5.0 g of X-Gal in a small amount of sterile distilled water.[\[3\]](#)
- Filter Sterilize: Sterilize the **melibiose** and X-Gal solution by passing it through a 0.22 µm filter.[\[3\]](#)
- Combine Components: Aseptically add the filter-sterilized **melibiose** and X-Gal solution to the cooled MacConkey agar base. Swirl gently to mix thoroughly, avoiding the formation of air bubbles.
- Pour Plates: Pour approximately 20-25 mL of the molten MXgMac agar into sterile Petri dishes. Allow the plates to solidify at room temperature.
- Storage: Once solidified, the plates can be stored in a sealed bag at 2-8°C until needed.

Mandatory Visualizations

Signaling Pathway: **Melibiose** and Galactose Metabolism in *Saccharomyces cerevisiae*

The following diagram illustrates the GAL/MEL regulon in yeast, which controls the expression of genes required for galactose and **melibiose** metabolism.



[Click to download full resolution via product page](#)

Caption: The GAL/MEL regulatory pathway in *Saccharomyces cerevisiae*.

Experimental Workflow: Melibiose Fermentation Test

This diagram outlines the logical flow of a typical **melibiose** fermentation experiment.

[Click to download full resolution via product page](#)

Caption: Workflow for the **melibiose** fermentation test.

Interpretation of Results

- Phenol Red **Melibiose** Broth:
 - Positive Result: A change in the medium's color from red to yellow indicates acid production from **melibiose** fermentation.[2][4] The pH has dropped below 6.8.[1]
 - Negative Result: The medium remains red or turns a deeper pink/magenta, indicating no acid production and that the organism cannot ferment **melibiose**.[1][4] An increase in pH may be due to the utilization of peptones in the medium.
 - Gas Production: The presence of a bubble in the Durham tube indicates gas production during fermentation.
- **Melibiose**-X-Gal-MacConkey Agar (MXgMac Agar):
 - **Melibiose** Fermenters (e.g., *Salmonella*): These organisms will produce acid from **melibiose** fermentation, resulting in pink to red colonies due to the neutral red indicator.
 - Non-**Melibiose** Fermenters with β -galactosidase activity (e.g., *E. coli*): These organisms will not ferment **melibiose** but will cleave X-Gal, producing blue to blue-green colonies.
 - Non-**Melibiose** and Non-Lactose/X-Gal Fermenters (e.g., *Escherichia albertii*): These organisms will produce colorless or pale colonies.[3]

By following these detailed protocols and understanding the principles of **melibiose** fermentation, researchers can effectively utilize these media for the differentiation and identification of a wide range of microorganisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vumicro.com [vumicro.com]

- 2. vumicro.com [vumicro.com]
- 3. Melibiose–X-Gal–MacConkey Agar for Presumptive Differentiation of *Escherichia albertii* from *E. coli* and *Salmonella* from Poultry Meat | MDPI [mdpi.com]
- 4. microbenotes.com [microbenotes.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Melibiose-Containing Microbiological Media]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10753206#preparation-of-melibiose-containing-microbiological-media>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com